1-Amino-3-(1-methylcyclobutyl)propan-2-one
Description
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-3-(1-methylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(3-2-4-8)5-7(10)6-9/h2-6,9H2,1H3 |
InChI Key |
RCQBLLZZENOZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis Protocol
| Step | Reaction | Reagents & Conditions | Yield & Notes | Analytical Data |
|---|---|---|---|---|
| 1 | Preparation of 1-methylcyclobutanecarboxylic acid ethyl ester | Prepared from ethyl cyclobutanecarboxylate as per J. Am. Chem. Soc., Vol. 103 No.2 (1981), pp. 436-442 | Not specified in detail | - |
| 2 | Reduction of ester to (1-methylcyclobutyl)methanol | Lithium aluminium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF), under nitrogen atmosphere, 0°C to room temperature, 3 hours | Quantitative conversion reported | - |
| 3 | Oxidation of alcohol to 1-methylcyclobutanecarboxaldehyde | Pyridinium chlorochromate (1.25 eq) in anhydrous dichloromethane, room temperature, 3 hours | Efficient conversion; purified by silica gel chromatography | - |
| 4 | Condensation with Boc-phosphoglycine trimethyl ester | In anhydrous dichloromethane, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq), nitrogen atmosphere, ambient temperature, overnight | Formation of 2-tert-butoxycarbonylamino-3-(1-methylcyclobutyl)-acrylic acid methyl ester | Purified by flash chromatography |
| 5 | Catalytic hydrogenation | (+)-1,2-bis(2S,5S)-diethylphosphonolanbenzene(cyclooctadiene)rhodium(I) triflate catalyst, in degassed anhydrous methanol, hydrogen atmosphere (4 bar), 48 hours | Yields 2S-tert-butoxycarbonylamino-3-(1-methylcyclobutyl)-propionic acid methyl ester | HPLC retention time 5.88 min; MS (ESI) [M+H]+ 272.08; 1H NMR (400 MHz, CDCl3) δ 4.89-4.79 (m, 1H), 4.33-4.27 (m, 1H), 3.71 (s, 3H), 1.98-1.62 (m, 8H), 1.42 (s, 9H), 1.22 (s, 3H) |
Notes on Reaction Conditions and Workup:
- The reduction step employs lithium aluminium hydride under inert atmosphere to avoid moisture sensitivity.
- Oxidation with pyridinium chlorochromate is carried out in anhydrous conditions to prevent overoxidation and side reactions.
- The condensation step uses DBU as a strong, non-nucleophilic base to promote coupling with the Boc-protected amino acid derivative.
- Hydrogenation employs a chiral rhodium catalyst to ensure stereoselective reduction, critical for obtaining the desired amino acid stereochemistry.
- Purification is typically achieved by flash chromatography using dichloromethane-methanol mixtures.
Reaction Scheme Summary
Ethyl cyclobutanecarboxylate → 1-methylcyclobutanecarboxylic acid ethyl ester (literature method).
Reduction:
$$ \text{1-methylcyclobutanecarboxylic acid ethyl ester} \xrightarrow[\text{THF, N}2]{\text{LiAlH}4} (1-\text{methylcyclobutyl})\text{methanol} $$Oxidation:
$$ (1-\text{methylcyclobutyl})\text{methanol} \xrightarrow[\text{DCM}]{\text{Pyridinium chlorochromate}} 1-\text{methylcyclobutanecarboxaldehyde} $$Condensation:
$$ 1-\text{methylcyclobutanecarboxaldehyde} + \text{Boc-phosphoglycine trimethyl ester} \xrightarrow[\text{DCM, DBU}]{\text{N}_2} \text{acrylic acid methyl ester derivative} $$Hydrogenation:
$$ \text{acrylic acid methyl ester derivative} \xrightarrow[\text{MeOH, H}_2]{\text{Rh catalyst}} \text{this compound derivative} $$
Analytical and Research Outcomes
High-Performance Liquid Chromatography (HPLC)
- Column: Synergy Max RP, 80 μm, 50 × 4.6 mm
- Gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid (TFA) aqueous solution over 6 minutes
- Flow rate: 2 mL/min
- Retention time of final product: 5.88 minutes (monitored at 215 and 254 nm)
Mass Spectrometry (MS)
- Electrospray ionization (ESI) positive mode
- Molecular ion peak [M+H]+ at m/z 272.08 (20% relative intensity)
- Fragment ion [M-Boc+H]+ at m/z 172.06 (100% relative intensity)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) chemical shifts (δ ppm):
- 4.89–4.79 (multiplet, 1H)
- 4.33–4.27 (multiplet, 1H)
- 3.71 (singlet, 3H, methyl ester)
- 1.98–1.62 (multiplet, 8H, cyclobutyl ring protons)
- 1.42 (singlet, 9H, Boc tert-butyl protons)
- 1.22 (singlet, 3H, methyl group on cyclobutyl ring)
These data confirm the successful synthesis and purity of the target compound and its intermediates.
Comparative Notes on Related Compounds and Methods
- The synthetic approach for this compound is analogous to methods used for related cycloalkyl amino ketones, such as 1-Amino-3-(1-methylcyclopentyl)propan-2-one, where cyclopentyl analogs are prepared via similar ester reduction, oxidation, and condensation sequences.
- Alternative methods involving nucleophilic substitution and amide bond formation have been reported for related cyclohexane carboxamide derivatives, but these are less directly applicable for the target compound due to the specific substitution pattern and functional groups.
- Catalytic hydrogenation using rhodium-based catalysts ensures stereoselectivity, a critical factor in amino acid derivative synthesis, and is preferred over tin chloride reductions or transfer hydrogenation in this context.
Summary Table of Preparation Steps and Conditions
| Step | Intermediate/Product | Reagents | Conditions | Key Analytical Data | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | 1-Methylcyclobutanecarboxylic acid ethyl ester | From ethyl cyclobutanecarboxylate | Literature method (JACS 1981) | - | - |
| 2 | (1-Methylcyclobutyl)methanol | LiAlH4 (1.5 eq), THF, N2 | 0°C to RT, 3 h | - | Quantitative |
| 3 | 1-Methylcyclobutanecarboxaldehyde | Pyridinium chlorochromate (1.25 eq), DCM | RT, 3 h | Purified by silica gel chromatography | High purity |
| 4 | Boc-protected acrylic acid methyl ester derivative | Boc-phosphoglycine trimethyl ester (0.5 eq), DBU (1.2 eq), DCM | RT, overnight, N2 | Flash chromatography | Good purity |
| 5 | This compound methyl ester (Boc-protected) | Rhodium catalyst, MeOH, H2 (4 bar) | 48 h, degassed | HPLC, MS, 1H NMR | Confirmed structure |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(1-methylcyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-(1-methylcyclobutyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-methylcyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds with biological molecules, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclobutyl vs. Aromatic Substituents: The 1-methylcyclobutyl group (hypothetical in the target compound) contrasts with the 5-chlorothiophene substituent in 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one. The latter’s aromatic ring may enhance electronic interactions in drug design, while the cyclobutyl group could confer steric rigidity . 1-(Aminomethyl)cyclobutanamine lacks a ketone but shares the cyclobutane core, emphasizing amine reactivity for coordination chemistry .
- Ketone vs. Hydroxyl/Phenolic Groups: The ketone in the target compound and 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one enables nucleophilic reactions (e.g., condensations), whereas 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one’s phenolic hydroxyl group allows for hydrogen bonding and oxidation-sensitive applications .
Biological Activity
1-Amino-3-(1-methylcyclobutyl)propan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its effects on neurotransmitter systems and potential roles in modulating metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters such as dopamine and serotonin.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. It has been evaluated in several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Neuroprotective Effects
In a study examining neuroprotective properties, the compound was administered to models of neurodegeneration. Results indicated a significant reduction in neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The compound demonstrated superior activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to evaluate structure-activity relationships (SAR), leading to the identification of more potent analogs.
Notable Findings:
- Derivatives with additional functional groups exhibited enhanced potency against specific bacterial strains.
- The incorporation of cyclic structures improved receptor binding affinity, suggesting avenues for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
